molecular formula C16H12ClNO2S B1270680 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 438229-70-0

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1270680
CAS No.: 438229-70-0
M. Wt: 317.8 g/mol
InChI Key: VCRUVIPNULWFKA-UHFFFAOYSA-N
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Description

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a chlorothienyl group and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound may be used in the production of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRUVIPNULWFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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